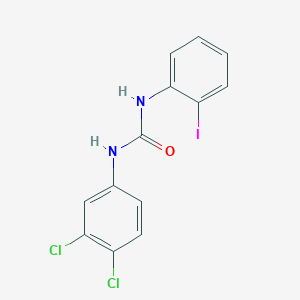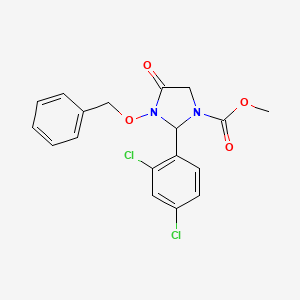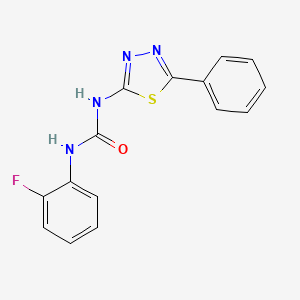
N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea, commonly known as DCPIB, is a small molecule inhibitor that has gained significant attention in scientific research. DCPIB is a potent blocker of volume-regulated anion channels (VRACs) and has been used to study the role of these channels in various biological processes.
作用機序
DCPIB blocks N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea by binding to a specific site on the channel protein. This binding prevents the flow of ions through the channel, leading to a decrease in cell volume. The exact mechanism by which DCPIB binds to N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
DCPIB has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DCPIB has also been shown to reduce inflammation and improve neuronal survival in animal models of neurodegeneration. Additionally, DCPIB has been used to study the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in osmoregulation and cell migration.
実験室実験の利点と制限
DCPIB is a potent and specific blocker of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea, making it an ideal tool for studying the role of these channels in biological processes. However, DCPIB has some limitations in lab experiments. It can be toxic to cells at high concentrations and can also affect other ion channels, leading to off-target effects. Additionally, the synthesis of DCPIB is complex and time-consuming, making it difficult to obtain large quantities of the compound.
将来の方向性
There are many future directions for research on DCPIB. One area of interest is the development of more potent and selective VRAC inhibitors. Additionally, the mechanism by which DCPIB binds to N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea is still not fully understood and is an active area of research. DCPIB has also shown promise as a potential therapeutic agent for cancer and neurodegeneration, and further studies are needed to explore its potential clinical applications. Finally, the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in other physiological processes, such as immune function and cardiovascular regulation, is an area of emerging interest and may provide new avenues for research on DCPIB.
合成法
DCPIB can be synthesized using a multi-step process that involves the reaction of 2-iodoaniline with 3,4-dichlorophenyl isocyanate. The resulting intermediate is then treated with urea to yield DCPIB. The synthesis of DCPIB is a complex process that requires careful control of reaction conditions and purification steps to obtain a pure product.
科学的研究の応用
DCPIB has been extensively used in scientific research to study the role of N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea in various biological processes. N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea are ion channels that regulate cell volume and are involved in a wide range of physiological processes, including cell proliferation, migration, and apoptosis. DCPIB has been used to block N-(3,4-dichlorophenyl)-N'-(2-iodophenyl)urea and study their role in cancer, inflammation, and neurodegeneration.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-iodophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2IN2O/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUZMQQNFYAQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxy-6-methyl-3-[2-(2-nitrophenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-2H-pyran-2-one](/img/structure/B6034454.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6034461.png)
![1-{3-[2-(2,2-diphenylethyl)-4-morpholinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6034467.png)
![[2-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6034475.png)
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonamide](/img/structure/B6034484.png)

![1-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034506.png)

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 1-naphthoate](/img/structure/B6034523.png)
![tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6034528.png)
![7-(3-methoxybenzyl)-2-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6034531.png)
![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6034547.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6034548.png)
![5-(4-bromophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6034554.png)